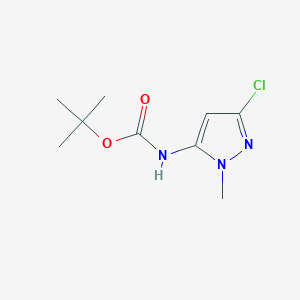

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(5-chloro-2-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGMVMPHSSPPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketonitrile, forming hydrazones that cyclize to give 5-aminopyrazoles. This method allows diverse substitution patterns and is adaptable to various functional groups, including halogens and protected amines.

- The reaction mechanism:

- Formation of hydrazone intermediate by condensation.

- Intramolecular cyclization by attack on the nitrile carbon.

- Formation of the pyrazole ring with an amino group at position 5.

This approach has been demonstrated to be efficient for synthesizing 5-amino-3-aryl-1H-pyrazoles and can be adapted for 3-chloro and N-methyl substituted pyrazoles by appropriate choice of starting materials.

Chlorination of Pyrazole Derivatives

Detailed Preparation Methodology for 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Stepwise Synthetic Route

| Step | Reaction Description | Key Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-chloro-1-methyl-1H-pyrazole intermediate | Starting from β-ketonitrile derivatives or chlorinated pyrazole precursors; methylation at N1 via methyl iodide or methyl sulfate | Ensures correct substitution pattern on pyrazole |

| 2 | Introduction of 5-amino group | Condensation with hydrazine hydrate or protected hydrazine derivatives | Hydrazine attacks β-ketonitrile to form 5-amino pyrazole core |

| 3 | Boc protection of 5-amino group | Reaction with Boc2O in presence of base (e.g., triethylamine) | Protects amino group as Boc-carbamate |

| 4 | Purification and isolation | Chromatography or recrystallization | Ensures high purity for research applications |

This sequence is supported by literature that highlights the condensation of β-ketonitriles with hydrazines as a key step, followed by protection strategies to yield Boc-protected 5-aminopyrazoles.

Research Findings and Optimization Insights

- Versatility: The β-ketonitrile condensation method is adaptable to various substituents, including halogens and N-alkyl groups, making it suitable for synthesizing this compound.

- Efficiency: Boc protection post-pyrazole formation avoids side reactions and improves yield.

- Mild Conditions: Silver-mediated [3+2] cycloaddition methods provide an alternative mild condition route for constructing chlorinated pyrazoles with good regioselectivity.

- Solid-phase synthesis: For combinatorial chemistry applications, solid-phase methods have been developed using resin-bound intermediates, enhancing purification and throughput.

- Microwave and ultrasonic irradiation: These techniques have been reported to accelerate pyrazole synthesis reactions, potentially applicable to this compound's preparation.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine Condensation | β-Ketonitriles, Hydrazines | Nucleophilic condensation & cyclization | High versatility, good yields, well-studied | Requires careful control of reaction conditions |

| Chlorination of Pyrazole Derivatives | Pyrazole intermediates | Electrophilic chlorination or silver-mediated cycloaddition | Mild conditions, regioselective chlorination | May require multiple steps for substitution pattern |

| Boc Protection of Amino Group | 5-Aminopyrazole intermediates | Carbamate formation with Boc2O | Protects amine, facilitates purification | Additional synthetic step |

Análisis De Reacciones Químicas

Types of Reactions

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

Oxidation and reduction reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol (MeOH).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of substituted pyrazoles with various functional groups.

Deprotection: Formation of 3-chloro-1-methyl-1H-pyrazole-5-amine.

Oxidation and reduction: Formation of oxidized or reduced derivatives of the pyrazole ring.

Aplicaciones Científicas De Investigación

Biological Activities

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole and its derivatives have been reported to exhibit a wide range of biological activities:

- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. Research indicates that compounds containing the pyrazole nucleus can inhibit the proliferation of various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells . The structural modifications in the pyrazole framework can enhance potency and selectivity against specific cancer targets.

- Anti-inflammatory Effects : Several studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds derived from this compound have shown significant inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : The pyrazole structure is associated with antimicrobial activity against a variety of pathogens. This includes antibacterial and antifungal effects, which are critical for developing new treatments for infections resistant to conventional antibiotics .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available pyrazoles or their derivatives. The Boc (tert-butyloxycarbonyl) group is introduced to protect the amino functionality during subsequent reactions.

- Chlorination : The introduction of chlorine at the 3-position can enhance the compound's reactivity and biological activity. Various chlorination methods can be employed to achieve this, including electrophilic aromatic substitution reactions.

- Final Purification : After synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a pure product suitable for biological testing.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Drug Development

A study highlighted the synthesis of a series of pyrazole derivatives based on this compound, which were evaluated for their cytotoxic effects against various cancer cell lines. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as new anticancer drugs .

Case Study 2: Anti-inflammatory Agents

In another investigation, researchers synthesized several analogs of this compound and assessed their anti-inflammatory properties in vitro. Compounds demonstrated potent inhibition of COX enzymes, suggesting their application in developing new anti-inflammatory medications .

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole depends on its specific applicationThe Boc-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or ionic interactions with target molecules .

Comparación Con Compuestos Similares

Key Observations:

Halosulfuron methyl shares the 3-chloro-1-methylpyrazole core but incorporates a sulfonyl urea group, enabling herbicidal activity via acetolactate synthase inhibition . In contrast, the Boc-amino group in the target compound prioritizes synthetic versatility over direct bioactivity.

Pyridazine-linked pyrazoles (e.g., compound in ) demonstrate the utility of heterocyclic fusion for enhancing binding affinity in drug candidates. The absence of a Boc group in such derivatives increases reactivity but limits stability during multi-step synthesis.

Chloroacetyl and cyano substituents (e.g., ) introduce electrophilic sites, enabling nucleophilic substitutions or cycloadditions. The Boc-protected amine in the target compound avoids premature reactions at the amino site.

Physicochemical and Reactivity Profiles

| Property | This compound | 1-Boc-4-(hydroxymethyl)pyrazole | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile |

|---|---|---|---|

| Solubility | Moderate in DCM, THF | High in polar aprotic solvents | Low (hydrophobic phenyl/cyano groups) |

| Stability | Stable under basic conditions | Sensitive to acidic hydrolysis | Reacts with nucleophiles (cyano group) |

| Deprotection Requirement | Boc removal via TFA or HCl | N/A | N/A |

Actividad Biológica

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is a chemical compound characterized by its unique pyrazole structure, which includes a tert-butoxycarbonyl (Boc) protected amino group, a chlorine atom, and a methyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Structure and Properties

The structural formula of this compound can be represented as follows:

The presence of the Boc group allows for the protection of the amino functionality during chemical reactions, making it an essential intermediate in organic synthesis.

The biological activity of this compound is primarily influenced by the following factors:

- Boc Group Stability : The Boc group is stable under basic conditions but can be deprotected under acidic environments, releasing the free amine which can participate in various biochemical reactions.

- Cellular Interactions : The compound can influence cellular processes, including signaling pathways and gene expression, through the release of the free amine upon deprotection.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant anti-proliferative effects on various cancer cell lines. For instance:

- In vitro Studies : A study demonstrated that derivatives of 5-aminopyrazoles effectively inhibited the growth of specific cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, as evidenced by cleavage markers such as PARP and caspase-3 in treated tumor tissues .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory activities. Compounds similar to this compound have shown promise in inhibiting pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in drug development:

- Absorption and Distribution : The presence of the Boc group may influence the compound's solubility and permeability across cellular membranes, affecting its bioavailability.

- Metabolic Pathways : Upon deprotection, the free amine can enter various metabolic pathways, contributing to its biological effects. The stability of the Boc group under physiological conditions also plays a significant role in determining its metabolic fate.

Table 1: Summary of Biological Activities

Notable Research Findings

Several studies have explored the biological activities associated with pyrazole derivatives:

- Anticancer Activity : A study on 5-aminopyrazoles revealed their effectiveness in inhibiting tumor growth across different cancer models. Compounds demonstrated IC50 values in the nanomolar range, indicating potent activity against specific cancer types .

- Mechanistic Insights : Research indicated that certain derivatives interacted with key proteins involved in cell cycle regulation and apoptosis, providing insights into their mode of action .

- Pharmacological Applications : The versatility of this compound makes it a candidate for further development as a therapeutic agent targeting various diseases, including cancer and inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via sequential functionalization of the pyrazole ring. A Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) to protect the amine. Chlorination at the 3-position may employ reagents like N-chlorosuccinimide (NCS) in DMF or DCM . Methylation at the 1-position is achieved using methyl iodide and a base (e.g., K₂CO₃). Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, highlights the use of Vilsmeier-Haack conditions for pyrazole carbaldehyde derivatives, suggesting analogous approaches for formyl group introduction if required.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodology :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%).

- NMR : Key signals include the Boc-protected amine (δ 1.4–1.5 ppm for tert-butyl groups) and pyrazole protons (δ 6.5–7.5 ppm for aromatic protons). Compare with literature data for analogous pyrazoles .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺).

Q. What are the challenges in regioselective functionalization of the pyrazole ring, and how can they be addressed?

- Methodology : Chlorination and methylation often compete for positions. Use directing groups (e.g., Boc-amino) to control regiochemistry. For example, the Boc group at position 5 may sterically hinder electrophilic attack at adjacent positions, favoring chlorination at position 3. Computational tools (DFT calculations) can predict reactive sites based on electron density maps .

Advanced Research Questions

Q. How does the Boc-protecting group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The Boc group stabilizes the amine but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Compare coupling efficiencies under Boc-protected vs. deprotected conditions. For instance, describes pyrazole derivatization via Mannich reactions, which could be adapted using Pd(OAc)₂/XPhos catalysts. Kinetic studies (monitored by ¹H NMR) can quantify reaction rates and steric effects .

Q. What strategies are effective for resolving contradictions in reported biological activities of pyrazole derivatives?

- Methodology : Discrepancies in antimicrobial or antitumor data may arise from assay variability (e.g., cell line differences) or impurities.

- Experimental Design : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with rigorous purity controls.

- Data Analysis : Use statistical tools (ANOVA) to identify significant activity trends. highlights bioactivity validation via enzyme inhibition assays (e.g., carbonic anhydrase isoforms), providing a template for comparative studies .

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or carbonic anhydrase).

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. demonstrates docking of pyrazole-carbothioamides into prostaglandin synthase active sites, emphasizing hydrophobic interactions and hydrogen bonding .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodology : Perform pH-dependent stability studies (HPLC monitoring) and characterize degradation products via LC-MS. The Boc group is labile under strong acids (e.g., TFA), while the chloro and methyl groups enhance stability. notes similar stability trends in pyrazole-carbaldehydes during Vilsmeier-Haack reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.